molecular formula C14H16N2O B12948258 (3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine

(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine

Katalognummer: B12948258
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: OLRRGECLBWNFOD-QMTHXVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine is a chiral morpholine derivative with a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and morpholine derivatives.

    Key Reactions: The key reactions include nucleophilic substitution, cyclization, and chiral resolution.

    Reaction Conditions: These reactions are often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the quinoline and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.

    Morpholine Derivatives: Compounds with similar morpholine structures, such as morpholine itself and its various substituted derivatives.

Uniqueness

(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine is unique due to its specific chiral centers and the combination of quinoline and morpholine moieties. This unique structure may impart distinct biological activities and chemical properties compared to other quinoline or morpholine derivatives.

Eigenschaften

Molekularformel

C14H16N2O

Molekulargewicht

228.29 g/mol

IUPAC-Name

(3R,5S)-3-methyl-5-quinolin-4-ylmorpholine

InChI

InChI=1S/C14H16N2O/c1-10-8-17-9-14(16-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3/t10-,14-/m1/s1

InChI-Schlüssel

OLRRGECLBWNFOD-QMTHXVAHSA-N

Isomerische SMILES

C[C@@H]1COC[C@@H](N1)C2=CC=NC3=CC=CC=C23

Kanonische SMILES

CC1COCC(N1)C2=CC=NC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.